molecular formula C10H18O3 B13769960 Propionic acid, ester with tetrahydro-2-furanpropanol CAS No. 5451-18-3

Propionic acid, ester with tetrahydro-2-furanpropanol

Cat. No.: B13769960
CAS No.: 5451-18-3
M. Wt: 186.25 g/mol
InChI Key: KGIYJNULNMGXOT-UHFFFAOYSA-N
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Description

Propionic acid, ester with tetrahydro-2-furanpropanol is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including food, pharmaceuticals, and cosmetics. This particular ester is formed from the reaction between propionic acid and tetrahydro-2-furanpropanol, resulting in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of propionic acid, ester with tetrahydro-2-furanpropanol typically involves the esterification reaction between propionic acid and tetrahydro-2-furanpropanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The general reaction can be represented as:

Propionic acid+Tetrahydro-2-furanpropanolH2SO4Propionic acid, ester with tetrahydro-2-furanpropanol+H2O\text{Propionic acid} + \text{Tetrahydro-2-furanpropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Propionic acid+Tetrahydro-2-furanpropanolH2​SO4​​Propionic acid, ester with tetrahydro-2-furanpropanol+H2​O

Industrial Production Methods

In industrial settings, the esterification process can be enhanced using techniques such as pervaporation-assisted esterification. This method involves the use of a polyvinyl alcohol-polyether sulfone composite hydrophilic membrane to shift the equilibrium towards ester formation, thereby increasing the yield . The reaction is typically conducted at temperatures ranging from 50°C to 80°C with varying reactant ratios and catalyst concentrations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionic acid, ester with tetrahydro-2-furanpropanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tetrahydrofuran ring provides additional stability and reactivity compared to other simple esters . This makes it particularly valuable in specialized applications such as drug delivery and advanced material synthesis .

Properties

CAS No.

5451-18-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-(oxolan-2-yl)propyl propanoate

InChI

InChI=1S/C10H18O3/c1-2-10(11)13-8-4-6-9-5-3-7-12-9/h9H,2-8H2,1H3

InChI Key

KGIYJNULNMGXOT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCCC1CCCO1

Origin of Product

United States

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